4-Bromo-6-chlorobenzo[d]thiazole-2-thiol
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Overview
Description
“4-Bromo-6-chlorobenzo[d]thiazole-2-thiol” is a chemical compound with the molecular formula C7H3BrClNS2. It is a derivative of benzothiazole, a bicyclic compound with fused benzene and thiazole rings . Benzothiazole derivatives are known for their high biological and pharmacological activity .
Synthesis Analysis
The synthesis of benzothiazole derivatives can be divided into conventional multistep processes and one-pot, atom economy procedures . These methods start from simple commercially available building blocks, such as benzo[d]thiazole-2-thiol and primary and secondary amines . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows them to be used as highly reactive building blocks for organic and organoelement synthesis .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzothiazole ring substituted with bromine and chlorine atoms. The benzothiazole ring is a bicyclic structure with fused benzene and thiazole rings .
Chemical Reactions Analysis
Benzothiazole derivatives, including “this compound”, can undergo various chemical reactions. For instance, the reactions of 2-amino- and 2-mercaptothiazole derivatives provide a powerful tool for the design of a wide variety of aromatic azoles .
Scientific Research Applications
Synthesis and Biological Activity
Derivatives of thiazole and structurally related compounds have been synthesized and evaluated for various biological activities. For instance, thiazole derivatives prepared from 2-bromo-1-(3,4-dimethylphenyl)ethanone have demonstrated fungicidal activity, highlighting their potential in agricultural chemistry and pharmaceutical applications (Bashandy, Abdelall, & El-Morsy, 2008). Similarly, 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides synthesized from 4-chlorobenzoic acid showed anti-tobacco mosaic virus activity, indicating their application in virology and plant pathology (Chen et al., 2010).
Antimicrobial Applications
Bismuth(III/V) thiolato complexes derived from heterocyclic thiones, including thiazole-based ligands, have shown significant antimicrobial properties against various bacteria without exhibiting toxicity towards mammalian cells. This discovery opens avenues for the development of new antimicrobial agents with potential clinical applications (Luqman et al., 2014).
Corrosion Inhibition
Research into thiazole and thiadiazole derivatives for the inhibition of iron corrosion has been conducted using quantum chemical and molecular dynamics simulations. This work underscores the importance of such compounds in industrial applications, particularly in materials science and engineering, to prevent metal corrosion (Kaya et al., 2016).
Mechanism of Action
Target of Action
The primary target of 4-Bromo-6-chlorobenzo[d]thiazole-2-thiol is the LasB system of Gram-negative bacteria . The LasB system is a part of the quorum sensing pathways in bacteria, which are used for cell-cell communication .
Mode of Action
This compound interacts with the LasB system, inhibiting its function . This compound binds to the active site of the LasB system with better affinity compared to reference compounds . The inhibition of the LasB system disrupts the quorum sensing pathways, affecting the bacteria’s ability to respond to external factors and coordinate host toxic behaviors .
Biochemical Pathways
The compound affects the quorum sensing pathways in bacteria . These pathways are used by bacteria to respond to external factors such as nutrient availability and defense mechanisms, and to coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .
Pharmacokinetics
The compound’s interaction with the lasb system suggests that it is able to reach its target in the bacterial cell .
Result of Action
The inhibition of the LasB system by this compound results in the disruption of the quorum sensing pathways . This disruption affects the bacteria’s ability to respond to external factors and coordinate host toxic behaviors . In particular, the compound has been shown to have moderate anti-biofilm formation effects on Pseudomonas aeruginosa .
Safety and Hazards
Future Directions
Benzothiazole derivatives, including “4-Bromo-6-chlorobenzo[d]thiazole-2-thiol”, are of great interest in drug design due to their high biological and pharmacological activity . They are considered good templates for further drug development . The development of effective and ecologically friendly synthetic methods based on commercially available reagents and the principles of green chemistry is a promising direction for future research .
Properties
IUPAC Name |
4-bromo-6-chloro-3H-1,3-benzothiazole-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNS2/c8-4-1-3(9)2-5-6(4)10-7(11)12-5/h1-2H,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEAATHCDYWJVON-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1SC(=S)N2)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70681981 |
Source
|
Record name | 4-Bromo-6-chloro-1,3-benzothiazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70681981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215205-90-5 |
Source
|
Record name | 4-Bromo-6-chloro-2(3H)-benzothiazolethione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1215205-90-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-6-chloro-1,3-benzothiazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70681981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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